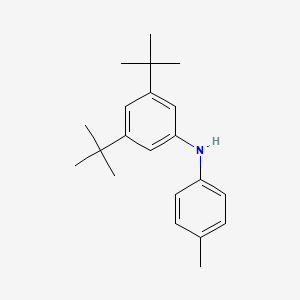
3,11-Tridecadiene-5,7,9-triyne-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,11-Tridecadiene-5,7,9-triyne-1,2-diol is an organic compound with the molecular formula C₁₃H₁₂O₂ This compound is characterized by its unique structure, which includes multiple double and triple bonds, as well as two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Tridecadiene-5,7,9-triyne-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with a simple alkyne or alkene precursor.
Formation of Triple Bonds: Through a series of coupling reactions, such as the Sonogashira coupling, triple bonds are introduced into the carbon chain.
Introduction of Hydroxyl Groups: Hydroxyl groups are added via hydroboration-oxidation reactions, where borane is used to add boron to the carbon chain, followed by oxidation to convert the boron into hydroxyl groups.
Final Steps: The final steps involve purification and isolation of the desired compound using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3,11-Tridecadiene-5,7,9-triyne-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Halogenated compounds or amines.
科学研究应用
Chemistry
In chemistry, 3,11-Tridecadiene-5,7,9-triyne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of polyunsaturated compounds on cellular processes. Its ability to interact with biological membranes makes it a valuable tool for understanding membrane dynamics and function.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which 3,11-Tridecadiene-5,7,9-triyne-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its polyunsaturated structure allows it to integrate into lipid membranes, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
3,11-Tridecadiene-5,7,9-triyne-1-ol: Similar structure but with only one hydroxyl group.
3,11-Tridecadiene-5,7,9-triyne-1,2-dione: Similar structure but with ketone groups instead of hydroxyl groups.
3,11-Tridecadiene-5,7,9-triyne-1,2-diamine: Similar structure but with amine groups instead of hydroxyl groups.
Uniqueness
3,11-Tridecadiene-5,7,9-triyne-1,2-diol is unique due to its combination of multiple double and triple bonds along with two hydroxyl groups. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.
属性
CAS 编号 |
65398-35-8 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
(3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,10-11,13-15H,12H2,1H3/b3-2+,11-10+ |
InChI 键 |
GVCJUCQUVWZELI-MYPVRGOXSA-N |
手性 SMILES |
C/C=C/C#CC#CC#C/C=C/C(CO)O |
规范 SMILES |
CC=CC#CC#CC#CC=CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)





![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)


![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
